6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to a cyclobutylpyrimidine group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridine ring.
Cyclobutylpyrimidine attachment: The cyclobutylpyrimidine group is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyridine or piperazine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used, but often include various substituted derivatives of the original compound.
Scientific Research Applications
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but often include interactions with key proteins involved in cellular signaling or metabolic processes.
Comparison with Similar Compounds
When compared to other similar compounds, 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile: This compound shares the piperazine and pyridine core but lacks the cyclobutylpyrimidine group, resulting in different chemical and biological properties.
6-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile:
The uniqueness of this compound lies in its ability to interact with a broader range of molecular targets, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-11-14-4-5-17(20-12-14)23-6-8-24(9-7-23)18-10-16(21-13-22-18)15-2-1-3-15/h4-5,10,12-13,15H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHNVFBRRMVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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